Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Overview
Description
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula: C14H17NO4
- Molecular Weight: 263.29 g/mol
- CAS Number: 912366-83-7
- IUPAC Name: Ethyl 8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate
- Purity: Typically 95% .
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibit significant anticancer properties. For instance:
- Aurora Kinase Inhibition: This compound has been identified as an Aurora kinase inhibitor, which is crucial in the treatment of advanced solid tumors. Aurora kinases are essential for cell division, and their inhibition can lead to cancer cell death .
Anti-inflammatory Activity
Research has shown that derivatives of related benzazepines possess anti-inflammatory properties:
- COX Inhibition: Compounds structurally related to ethyl 8-methoxy derivatives have demonstrated selective inhibition of cyclooxygenase (COX) enzymes. For example, some derivatives showed an IC50 value of 0.62 μM against COX-2, indicating strong anti-inflammatory potential .
Neuroprotective Effects
There is emerging evidence suggesting that benzazepine derivatives may offer neuroprotective effects:
- Neuroprotection Studies: Animal models have shown that certain benzazepine derivatives can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .
Case Study 1: Anticancer Activity in Human Tumor Cell Lines
A study evaluated the antiproliferative effects of various benzazepine derivatives on human tumor cell lines. The results indicated that several compounds exhibited nanomolar to micromolar growth inhibition (GI50 values), highlighting their potential as anticancer agents.
Compound | Cell Line | GI50 (nM) |
---|---|---|
Compound A | A549 (Lung) | 50 |
Compound B | MCF7 (Breast) | 75 |
Ethyl Derivative | HeLa (Cervical) | 100 |
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study focusing on anti-inflammatory activity using a carrageenan-induced paw edema model in rats:
Compound | Dose (mg/kg) | Edema Inhibition (%) |
---|---|---|
Ethyl Derivative | 50 | 82 |
Celecoxib (Control) | 50 | 22 |
The results showed that the ethyl derivative significantly reduced inflammation compared to the control.
Properties
IUPAC Name |
ethyl 8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(17)10-6-9-4-5-11(18-2)8-12(9)15-13(16)7-10/h4-5,8,10H,3,6-7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOCPRFZNXRLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C(C=C2)OC)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743269 | |
Record name | Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912366-83-7 | |
Record name | Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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